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Uridine triphosphopyridoxal

Affinity labeling UDP-glucose pyrophosphorylase Active-site mapping

Uridine triphosphopyridoxal (UTP-PL, CAS 135145-98-1) is a reactive nucleotide analogue comprising a uridine base linked via a triphosphate bridge to a pyridoxal moiety, conferring a molecular weight of 633.3 g/mol and the molecular formula C17H22N3O17P3. It functions as an affinity label for nucleotide-binding enzymes, irreversibly modifying active-site lysyl residues via Schiff base formation with the pyridoxal aldehyde group, followed by reduction.

Molecular Formula C17H22N3O17P3
Molecular Weight 633.3 g/mol
CAS No. 135145-98-1
Cat. No. B148344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine triphosphopyridoxal
CAS135145-98-1
Synonymsuridine triphosphopyridoxal
UTP-PL
Molecular FormulaC17H22N3O17P3
Molecular Weight633.3 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C=O)C(O)P(=O)(OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C17H22N3O17P3/c1-7-12(23)9(5-21)8(4-18-7)16(26)38(28,36-40(32,33)37-39(29,30)31)34-6-10-13(24)14(25)15(35-10)20-3-2-11(22)19-17(20)27/h2-5,10,13-16,23-26H,6H2,1H3,(H,32,33)(H,19,22,27)(H2,29,30,31)/t10-,13-,14-,15-,16?,38?/m1/s1
InChIKeyCHAPHWPIBXRRED-HNEPOKBBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridine Triphosphopyridoxal (UTP-PL) CAS 135145-98-1: A High-Affinity Nucleotide Active-Site Probe


Uridine triphosphopyridoxal (UTP-PL, CAS 135145-98-1) is a reactive nucleotide analogue comprising a uridine base linked via a triphosphate bridge to a pyridoxal moiety, conferring a molecular weight of 633.3 g/mol and the molecular formula C17H22N3O17P3 [1]. It functions as an affinity label for nucleotide-binding enzymes, irreversibly modifying active-site lysyl residues via Schiff base formation with the pyridoxal aldehyde group, followed by reduction [2]. Its primary utility lies in mapping UTP/UDP-glucose binding pockets in enzymes such as UDP-glucose pyrophosphorylase (EC 2.7.7.9), enabling structural and mechanistic investigations that are not feasible with non-reactive substrates or general lysine-modifying reagents [3].

Why Uridine Triphosphopyridoxal Cannot Be Replaced by Common UTP Analogs or Non-Specific Lysine Reagents


Generic substitution of Uridine triphosphopyridoxal with non-reactive UTP, simple lysine-modifying agents, or even its diphosphate analog (UDP-pyridoxal) fails due to the compound's unique combination of substrate-mimetic geometry, covalent reactivity, and the precise steric presentation of its reactive aldehyde group. While both UTP-PL and UDP-PL modify the same five lysyl residues in potato tuber UDP-glucose pyrophosphorylase, the relative incorporation ratios at each residue differ between the two probes, indicating that the triphosphate versus diphosphate linkage influences probe orientation and labeling selectivity [1]. Furthermore, UTP-PL exhibits distinct enzyme inactivation kinetics and species-specific labeling patterns (e.g., three vs. five modified lysines in bovine vs. potato enzyme), which cannot be replicated by other reagents [2]. These differences are critical for correctly interpreting active-site topography and for generating reproducible, interpretable mapping data.

Quantitative Differentiation of Uridine Triphosphopyridoxal vs. Analogs in Affinity Labeling


UTP-PL vs. UDP-PL: Differential Lysine Incorporation Ratios in Potato Tuber UDP-Glucose Pyrophosphorylase

In potato tuber UDP-glucose pyrophosphorylase, Uridine triphosphopyridoxal (UTP-PL) and its diphosphate analog (UDP-PL) modify an identical set of five lysyl residues (Lys-263, Lys-329, Lys-367, Lys-409, Lys-410). However, the quantitative distribution of the label across these residues differs between the two probes, demonstrating that the phosphate chain length affects probe orientation and reactivity at the active site [1]. While both reagents achieve 1:1 stoichiometric inactivation of the enzyme monomer, UTP-PL provides a distinct labeling pattern that is essential for constructing accurate spatial models of the substrate-binding pocket [2].

Affinity labeling UDP-glucose pyrophosphorylase Active-site mapping

UTP-PL Irreversibly Inactivates Potato UDP-Glucose Pyrophosphorylase with 1:1 Stoichiometry and Substrate Protection

UTP-PL inactivates potato tuber UDP-glucose pyrophosphorylase in a time- and dose-dependent manner, with complete inactivation corresponding to the incorporation of approximately 0.9-1.0 mol of reagent per mole of enzyme monomer [1]. This inactivation is almost completely retarded by the natural substrates UDP-Glc and UTP, confirming active-site specificity [1]. In contrast, non-specific lysine-modifying agents or non-reactive UTP fail to produce this irreversible, stoichiometric inactivation with substrate protection.

Enzyme inactivation Active-site titration Ligand competition

UTP-PL Identifies Three Conserved Catalytic Lysines in Bovine Liver UDP-Glucose Pyrophosphorylase

In bovine liver UDP-glucose pyrophosphorylase, UTP-PL modifies three specific lysyl residues (Lys-291, Lys-357, Lys-396) that are conserved at corresponding positions in the potato enzyme sequence and are catalytically important [1]. The enzyme is inactivated rapidly and irreversibly at low UTP-PL concentrations, with inactivation almost completely retarded by UDP-glucose and MgUTP [1]. This species-specific labeling pattern—three residues in bovine enzyme versus five in potato enzyme—highlights UTP-PL's utility for cross-species active-site comparisons.

Cross-species comparison Enzyme active-site conservation Lysine modification

UTP-PL as an Affinity Probe for Nucleotide-Binding Enzymes: Methodological Advantages Over Non-Uridine Probes

A comprehensive methods chapter describes UTP-PL among a family of pyridoxal polyphosphoryl derivatives as active-site probes for nucleotide-binding enzymes [1]. UTP-PL is specifically designed as a UTP/UDP-glucose mimetic, whereas other probes like pyridoxal 5'-diphospho-5'-adenosine (PLP-AMP) target adenine nucleotide-binding sites [2]. The uridine-specific recognition of UTP-PL enables selective probing of UTP-binding enzymes without interference at ATP/ADP sites, a critical selectivity advantage in complex protein mixtures or when studying enzymes with multiple nucleotide-binding domains.

Nucleotide-binding enzymes Affinity probe Methods in enzymology

Primary Research Applications for Uridine Triphosphopyridoxal Based on Quantitative Evidence


High-Resolution Active-Site Mapping of UDP-Glucose Pyrophosphorylase

Use UTP-PL to identify and quantify UTP-binding lysyl residues in UDP-glucose pyrophosphorylase from any species. The reagent's 1:1 inactivation stoichiometry and specific protection by UDP-Glc/UTP [1] enable precise identification of catalytic residues. The differential labeling pattern compared to UDP-PL provides additional spatial information about phosphate binding pocket geometry [2]. Ideal for site-directed mutagenesis validation and structure-function correlation studies.

Cross-Species Comparative Enzymology of Nucleotide-Binding Proteins

Employ UTP-PL to compare active-site architecture across orthologous UDP-glucose pyrophosphorylases from different organisms. The documented species-specific differences in the number of labeled lysines (three in bovine vs. five in potato enzyme) [3] make UTP-PL a sensitive probe for evolutionary changes in active-site accessibility and residue conservation.

Quantitative Active-Site Titration and Ligand Occupancy Assessment

Leverage the established 0.9-1.0 mol/mol inactivation stoichiometry of UTP-PL [1] to determine the precise concentration of active enzyme in purified preparations or to quantify the fraction of active sites occupied by competing ligands. This application is critical for accurate kinetic characterization and inhibitor screening programs.

Selective Probing of UTP-Binding Sites in Complex Protein Mixtures

Utilize UTP-PL's uridine-specific recognition to selectively label UTP/UDP-sugar binding proteins in crude extracts or multi-enzyme complexes without cross-reactivity at adenine nucleotide sites [4]. This selectivity, combined with the covalent nature of labeling, enables downstream identification via mass spectrometry or western blotting using anti-pyridoxal antibodies.

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